molecular formula C21H36O3 B12666363 1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL CAS No. 94237-14-6

1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL

Cat. No.: B12666363
CAS No.: 94237-14-6
M. Wt: 336.5 g/mol
InChI Key: OSSSJNFUQDBTJO-UHFFFAOYSA-N
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Description

1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL is an organic compound with the molecular formula C21H36O3 and a molecular weight of 336.5 g/mol. This compound is known for its unique structure, which includes a nonylphenoxy group and a propan-2-ol moiety. It is used in various industrial and research applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL typically involves the reaction of 4-nonylphenol with epichlorohydrin to form an intermediate, which is then reacted with 1-methyl-2-propanol under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The nonylphenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is used in studies involving cell membrane interactions and signaling pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used as a surfactant, emulsifier, and in the formulation of various industrial products

Mechanism of Action

The mechanism of action of 1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL involves its interaction with cell membranes and proteins. The nonylphenoxy group allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxy-1-methylethoxy)propan-2-ol: An organic intermediate used in various chemical products.

Uniqueness

1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL is unique due to its specific combination of a nonylphenoxy group and a propan-2-ol moiety, which imparts distinct chemical properties and applications. Its ability to interact with both hydrophobic and hydrophilic environments makes it versatile in various research and industrial applications.

Properties

CAS No.

94237-14-6

Molecular Formula

C21H36O3

Molecular Weight

336.5 g/mol

IUPAC Name

1-[1-(4-nonylphenoxy)propan-2-yloxy]propan-2-ol

InChI

InChI=1S/C21H36O3/c1-4-5-6-7-8-9-10-11-20-12-14-21(15-13-20)24-17-19(3)23-16-18(2)22/h12-15,18-19,22H,4-11,16-17H2,1-3H3

InChI Key

OSSSJNFUQDBTJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(C)OCC(C)O

Origin of Product

United States

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